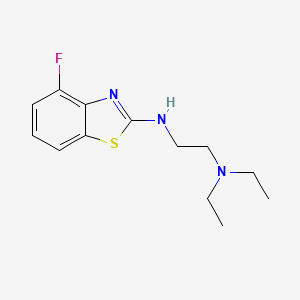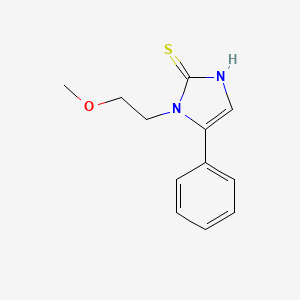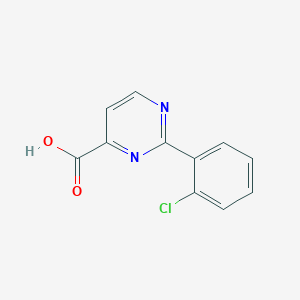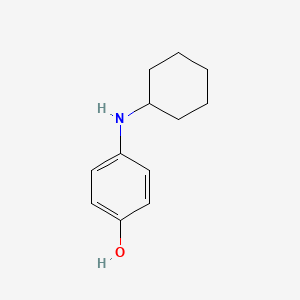
4-(Cyclohexylamino)phenol
Übersicht
Beschreibung
4-(Cyclohexylamino)phenol is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.26900 .
Synthesis Analysis
The synthesis of cyclohexanol intermediates from lignin-based phenolics has been reported . A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The InChI code for 4-(Cyclohexylamino)phenol is 1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 .Chemical Reactions Analysis
Phenols, including 4-(Cyclohexylamino)phenol, can undergo reactions such as oxidation, which yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenolic compounds can also be determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber colored complex in the presence of ferricyanide ion .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Cyclohexylamines are pivotal intermediates in the chemical industry, with studies demonstrating their synthesis from phenols as a sustainable approach. Rhodium and palladium have been identified as effective catalysts for converting phenols to primary cyclohexylamines, offering a green alternative to traditional petrochemical sources (Tomkins et al., 2018), (Jumde et al., 2015). These reactions not only utilize sustainable hydrogen sources but also allow for the efficient recovery and reuse of the catalyst, highlighting their potential in sustainable chemical manufacturing processes.
Synthetic Biology for Phenol Production
A novel phenol synthetic pathway was constructed in Escherichia coli through 4-hydroxybenzoate decarboxylation, demonstrating the feasibility of bio-based phenol production. This approach leverages microbial biosynthesis as a sustainable and efficient method to produce phenol, a bulk chemical with extensive industrial applications (Miao et al., 2015).
Material Science and Chemistry
Research on phenolic compounds has significantly contributed to the development of new materials and chemical processes. For instance, the selective hydrogenation of phenol to cyclohexanone over Pd@carbon nitride catalysts showcases the potential of these compounds in synthesizing key industrial intermediates under mild conditions (Wang et al., 2011). Additionally, the study of phenol's reaction with 1-methylcycloalkenes in the presence of phosphorus-containing zeolite Y underscores the role of phenolic compounds in organic synthesis and the potential for creating novel compounds with unique properties (Rasulov et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(cyclohexylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKVPHOSQGNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656337 | |
| Record name | 4-(Cyclohexylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylamino)phenol | |
CAS RN |
10014-69-4 | |
| Record name | 4-(Cyclohexylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



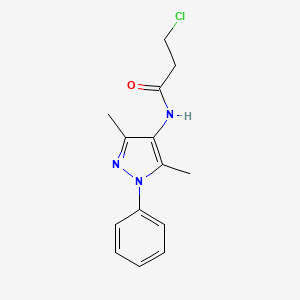
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
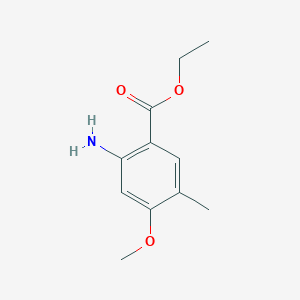

![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
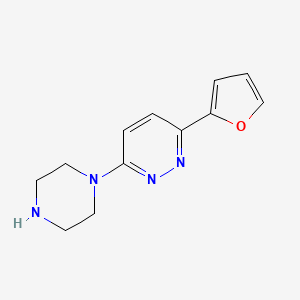
![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)

![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)
